2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one

Medicinal Chemistry Fragment-Based Drug Design Crystal Engineering

2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one (CAS 1707571-71-8) is a heterobicyclic building block comprising a partially saturated furo[3,2-c]pyridine core with a lactam carbonyl at position 4 and a primary aminomethyl substituent at position 2. This scaffold belongs to the dihydrofuropyridine class, which has been independently validated as a privileged structure in multiple kinase and bromodomain inhibitor programs, including potent BD2-selective BET inhibitors (e.g., XY153 IC₅₀ = 0.79 nM on BRD4 BD2) and nanomolar MNK1/2 inhibitors (compound 34, MNK1 IC₅₀ = 1.2 nM).

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B13007935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1OC(=C2)CN
InChIInChI=1S/C8H10N2O2/c9-4-5-3-6-7(12-5)1-2-10-8(6)11/h3H,1-2,4,9H2,(H,10,11)
InChIKeyFKBXXEYIXSVPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one: Core Scaffold and Procurement Baseline


2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one (CAS 1707571-71-8) is a heterobicyclic building block comprising a partially saturated furo[3,2-c]pyridine core with a lactam carbonyl at position 4 and a primary aminomethyl substituent at position 2 [1]. This scaffold belongs to the dihydrofuropyridine class, which has been independently validated as a privileged structure in multiple kinase and bromodomain inhibitor programs, including potent BD2-selective BET inhibitors (e.g., XY153 IC₅₀ = 0.79 nM on BRD4 BD2) [2] and nanomolar MNK1/2 inhibitors (compound 34, MNK1 IC₅₀ = 1.2 nM) [3]. The compound serves as a key synthetic intermediate whose free aminomethyl group enables direct conjugation or further diversification without requiring deprotection steps, distinguishing it from halogenated or N-protected analogs.

Why Generic Substitution Is Not Viable for 2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one in Research Sourcing


Within the dihydrofuro[3,2-c]pyridin-4(5H)-one family, the nature of the 2-position substituent dictates the entire downstream chemistry and biological profile. The free primary aminomethyl group in this compound provides a nucleophilic handle for amide bond formation, reductive amination, and urea/thiourea synthesis without requiring deprotection, directly contrasting with halogenated analogs (e.g., 2-bromo derivative) that are restricted to cross-coupling manifolds . Physicochemical differences further preclude simple interchange: the target compound exhibits a calculated LogP of -0.8 and topological polar surface area (TPSA) of 68.3 Ų [1], whereas the aromatic analog furo[3,2-c]pyridine-2-methanamine (CAS 153863-92-4) has a reduced HBD count and altered ring electronics that affect both reactivity and target engagement. Critically, the dihydro-lactam ring imposes conformational constraints distinct from fully aromatic furopyridines, influencing the spatial presentation of the aminomethyl vector in three-dimensional space [1]. These cumulative differences mean that replacing this compound with a close analog would alter both covalent chemistry outcomes and non-covalent molecular recognition, undermining reproducibility in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one Versus Closest Analogs


Hydrogen Bond Donor Count Enables Distinct Supramolecular Synthon Formation Compared to 2-Bromo Analog

The target compound possesses two hydrogen bond donors (HBD = 2) versus zero for the 2-bromo-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one analog (CAS 1379361-49-5) [1]. This difference is critical for procurement decisions because the aminomethyl group can simultaneously act as both a hydrogen bond donor and acceptor, enabling bifurcated hydrogen bonding motifs that the bromo analog cannot recapitulate. In fragment-based drug design, HBD count directly governs the enthalpy-driven binding interactions with protein targets [1].

Medicinal Chemistry Fragment-Based Drug Design Crystal Engineering

Lipophilicity Differential (cLogP) Relative to N-Boc Protected Analog Governs Membrane Permeability and Formulation Behavior

The target compound displays a computed XLogP3-AA value of -0.8, indicating significant hydrophilicity [1]. In contrast, the N-Boc protected analog (tert-butyl 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate, CAS 1707365-17-0) is substantially more lipophilic due to the tert-butyl carbamate group. This difference is critical: for biological assays requiring aqueous solubility without DMSO co-solvent, the free amine salt form of the target compound is preferred; for cell permeability and passive diffusion across lipid bilayers, the Boc-protected analog may be advantageous . The procuring scientist must select based on the stage of the discovery pipeline.

ADME Drug-like Properties Pharmacokinetics

Commercial Purity Specifications: NLT 98% Versus Standard Bench Reagent Grade

Supplier MolCore offers this compound at a guaranteed purity of NLT 98% (Not Less Than 98%) . This compares favorably to the ≥95% purity specified by alternative supplier AoBChem for the same compound . In synthetic chemistry applications, a 3% absolute purity difference can correspond to significantly different levels of unidentified impurities that may poison catalysts, quench reactive intermediates, or confound biological assay interpretation. Procurement of the higher-purity batch is particularly indicated when the compound serves as the limiting reagent in a multi-step synthesis.

Quality Control Reproducibility Synthetic Chemistry

Scaffold Privilege: Furo[3,2-c]pyridin-4(5H)-one Core Validated in Sub-Nanomolar BD2-Selective BET Inhibition (Class-Level Inference)

Although no direct bioactivity data exist for the target compound itself, the furo[3,2-c]pyridin-4(5H)-one core has been rigorously validated as a privileged scaffold for BD2-selective BET bromodomain inhibition. Compound 8l (XY153), a derivative within this chemotype, exhibited BRD4 BD2 IC₅₀ = 0.79 nM with 354-fold selectivity over BRD4 BD1 and antiproliferative activity against MV4-11 cells (IC₅₀ = 0.55 nM) [1]. The 2-aminomethyl substituent on the target compound presents a vector for appending selectivity-determining moieties that could replicate or modulate this BD2 selectivity profile. In contrast, the unsubstituted core 6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one (CAS 1528800-56-7) lacks any functionalization handle and cannot be directly elaborated without C–H activation chemistry.

Epigenetics Bromodomain Inhibitors Oncology

Synthetic Handle Orthogonality: Aminomethyl Versus Bromo at the 2-Position Determines Reaction Manifold Access

The primary aminomethyl group in the target compound permits direct amide coupling (e.g., HATU/DIPEA), sulfonamide formation, and reductive amination without prior deprotection steps [1]. The 2-bromo analog (CAS 1379361-49-5) is limited to transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) . These two substituents access complementary chemical space: the aminomethyl group generates polar, hydrogen-bond-rich products typically with lower cLogP, while the bromo analog yields biaryl or arylamine products with higher aromatic character. For a medicinal chemistry team building a diverse library, the aminomethyl compound covers a distinct region of property space (cLogP < 0, high Fsp³) that the 2-bromo derivative cannot address.

Synthetic Methodology Parallel Synthesis Library Design

Conformational Restriction: Dihydro-Lactam Core Versus Aromatic Furopyridine Alters Ligand Preorganization

The target compound features a partially saturated 6,7-dihydro-5H-furo[3,2-c]pyridin-4-one core, which imposes a specific puckered conformation on the fused ring system [1]. In contrast, furo[3,2-c]pyridine-2-methanamine (CAS 153863-92-4) possesses a fully aromatic, planar core [2]. This conformational difference alters the spatial orientation of the 2-aminomethyl group relative to the ring plane. The dihydro core also introduces a stereoelectronic effect via the lactam carbonyl, which can participate in resonance and hydrogen bonding differently than the aromatic pyridine nitrogen. These features affect molecular recognition in protein binding pockets: the dihydro core presents the aminomethyl vector in a distinct trajectory that is inaccessible to the flat aromatic analog, potentially explaining the BD2 selectivity observed for elaborated derivatives of this chemotype [3].

Conformational Analysis Structure-Based Design Molecular Recognition

Optimal Procurement Scenarios for 2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one Based on Quantitative Differentiation


BD2-Selective BET Inhibitor Fragment Elaboration in Oncology Drug Discovery

When the research objective is to generate focused libraries targeting the BD2 bromodomain of BET proteins, 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one provides a validated starting point. The core scaffold has produced compound 8l (XY153) with BRD4 BD2 IC₅₀ = 0.79 nM and 354-fold selectivity over BD1 [1]. The free aminomethyl handle permits direct amide coupling to known selectivity-determining fragments without the need for protecting group strategies, accelerating SAR cycles. Procurement of the NLT 98% purity grade (MolCore) is recommended to minimize impurity-driven artifacts in biochemical AlphaScreen assays. The dihydro-lactam core's conformational restriction, as compared to the planar aromatic furo[3,2-c]pyridine-2-methanamine, may contribute to BD2 pocket complementarity.

Parallel Library Synthesis for Kinase Inhibitor Screening (MNK and ROCK Targets)

For kinase inhibitor programs targeting MNK1/2 or ROCK enzymes, this compound serves as a diversification-ready building block. The furo[3,2-c]pyridine core has demonstrated nanomolar MNK1/2 inhibition (compound 34, MNK1 IC₅₀ = 1.2 nM) [2], and dihydrofuropyridines are claimed as ROCK inhibitors in patent literature [3]. The aminomethyl group enables high-throughput parallel amide coupling with diverse carboxylic acid building blocks, generating libraries in a single synthetic step. The compound's favorable aqueous solubility (cLogP -0.8) facilitates biochemical assay formatting without excessive DMSO, reducing solvent interference. The two HBDs of the aminomethyl group can form critical hydrogen bonds in kinase hinge-binding motifs.

Fragment-Based Lead Discovery Requiring High-Purity, Soluble 3D Building Blocks

In fragment-based drug discovery (FBDD), 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one meets key fragment quality criteria: molecular weight 166.18 Da (below 300 Da cutoff), cLogP -0.8 (highly soluble), TPSA 68.3 Ų (moderate polarity), and 2 HBD/3 HBA for productive protein interactions [4]. Its non-planar dihydro core increases Fsp³ (fraction of sp³ carbons) compared to fully aromatic analogs, enhancing three-dimensionality—a property correlated with higher hit-to-lead success rates. The NLT 98% purity specification ensures that fragment soaking experiments yield reliable electron density, reducing false negatives caused by impurities.

Synthetic Route Scouting Where 2-Position Orthogonality Is Critical

In multi-step synthesis planning, the aminomethyl group provides orthogonal reactivity to halogen-based handles elsewhere on the scaffold. For instance, if the core is later brominated at another position, the aminomethyl group remains unaffected and available for late-stage diversification via amide bond formation—a strategy incompatible with the 2-bromo analog . This synthetic orthogonality reduces the number of protecting group interconversions, shortening linear sequences and improving overall yields. Procurement of this compound instead of the 2-bromo analog is mandated when the convergent synthetic route calls for final-step amine conjugation rather than metal-catalyzed cross-coupling.

Quote Request

Request a Quote for 2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.